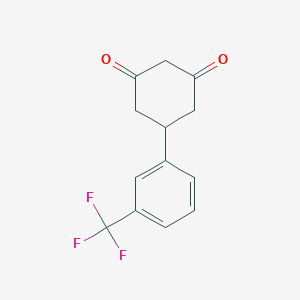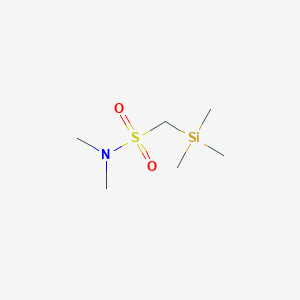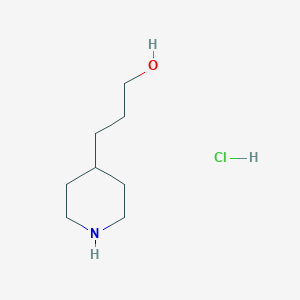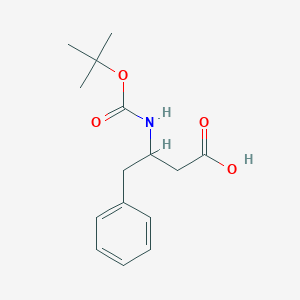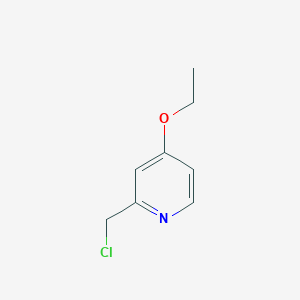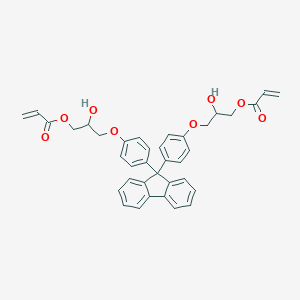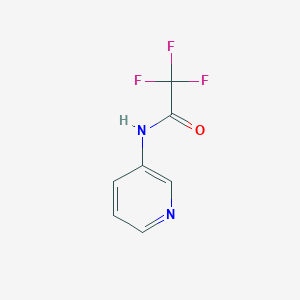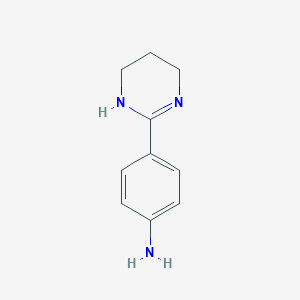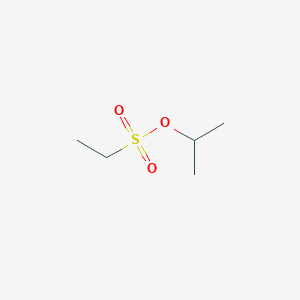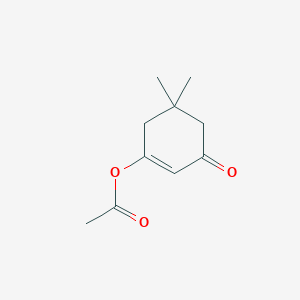
5,5-Dimethyl-3-oxocyclohex-1-en-1-yl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5-Dimethyl-3-oxocyclohex-1-en-1-yl acetate, also known as DMOCHE, is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. It is a cyclic enone compound that contains a carbonyl group and a double bond in its structure. DMOCHE is a versatile molecule that can be synthesized using different methods and has been found to exhibit various biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 5,5-Dimethyl-3-oxocyclohex-1-en-1-yl acetate is not fully understood, but it is thought to involve the modulation of various signaling pathways and the regulation of gene expression. 5,5-Dimethyl-3-oxocyclohex-1-en-1-yl acetate has been found to interact with proteins involved in inflammation, apoptosis, and cell proliferation.
Biochemische Und Physiologische Effekte
5,5-Dimethyl-3-oxocyclohex-1-en-1-yl acetate has been found to exhibit various biochemical and physiological effects, including the inhibition of cyclooxygenase-2 (COX-2) and the reduction of reactive oxygen species (ROS) levels. 5,5-Dimethyl-3-oxocyclohex-1-en-1-yl acetate has also been found to induce cell cycle arrest and apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
5,5-Dimethyl-3-oxocyclohex-1-en-1-yl acetate has several advantages for lab experiments, including its stability, ease of synthesis, and low toxicity. However, its solubility in water is limited, which can make it challenging to use in certain assays. 5,5-Dimethyl-3-oxocyclohex-1-en-1-yl acetate also requires further investigation to determine its optimal concentration and dosing for different applications.
Zukünftige Richtungen
There are several future directions for 5,5-Dimethyl-3-oxocyclohex-1-en-1-yl acetate research, including the development of more efficient synthesis methods, the investigation of its potential as a therapeutic agent for various diseases, and the exploration of its mechanism of action. 5,5-Dimethyl-3-oxocyclohex-1-en-1-yl acetate can also be used as a starting material for the synthesis of other cyclic enone compounds with potential applications in different fields.
Conclusion:
In conclusion, 5,5-Dimethyl-3-oxocyclohex-1-en-1-yl acetate is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. It can be synthesized using different methods and has been found to exhibit various biological activities. 5,5-Dimethyl-3-oxocyclohex-1-en-1-yl acetate has several advantages for lab experiments, but its solubility in water is limited. There are several future directions for 5,5-Dimethyl-3-oxocyclohex-1-en-1-yl acetate research, including the development of more efficient synthesis methods and the investigation of its potential as a therapeutic agent for various diseases.
Wissenschaftliche Forschungsanwendungen
5,5-Dimethyl-3-oxocyclohex-1-en-1-yl acetate has been found to exhibit various biological activities, including anti-inflammatory, antioxidant, and anticancer activities. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress in cells. 5,5-Dimethyl-3-oxocyclohex-1-en-1-yl acetate has also been found to induce apoptosis in cancer cells and inhibit tumor growth in animal models.
Eigenschaften
CAS-Nummer |
18369-65-8 |
|---|---|
Produktname |
5,5-Dimethyl-3-oxocyclohex-1-en-1-yl acetate |
Molekularformel |
C10H14O3 |
Molekulargewicht |
182.22 g/mol |
IUPAC-Name |
(5,5-dimethyl-3-oxocyclohexen-1-yl) acetate |
InChI |
InChI=1S/C10H14O3/c1-7(11)13-9-4-8(12)5-10(2,3)6-9/h4H,5-6H2,1-3H3 |
InChI-Schlüssel |
WGGDGBXWGGLQAW-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1=CC(=O)CC(C1)(C)C |
Kanonische SMILES |
CC(=O)OC1=CC(=O)CC(C1)(C)C |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


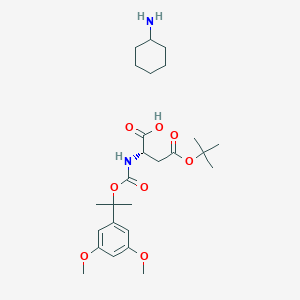
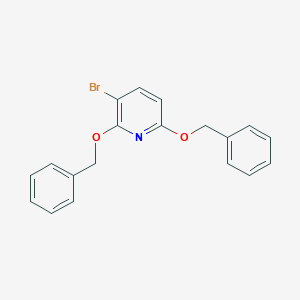
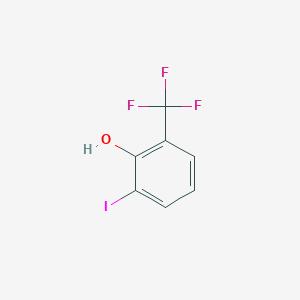
![9-Bromo-2,3-dihydro-1H-cyclopenta[b]quinoline](/img/structure/B174170.png)
![1-Azabicyclo[2.2.2]octan-4-amine dihydrochloride](/img/structure/B174174.png)
